2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)19-16(14)20-11-12-4-3-7-18-10-12/h1-2,5-6,8,12,18H,3-4,7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRJKBCIXBTOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3C=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline Substrate Preparation
A critical precursor is 2-hydroxyaniline or its protected analog (e.g., 2-methoxyaniline). For example, 3-fluoro-4-methoxyaniline has been utilized in the synthesis of 7-substituted-3-quinolinecarbonitriles. This aniline derivative reacts with ethyl (ethoxymethylene)cyanoacetate under thermal conditions (110–130°C) to form an intermediate ethoxymethylene cyanoacetate adduct. Cyclization in high-boiling solvents like diphenyl ether or biphenyl at reflux (250–300°C) yields the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold.
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Reactants : 3-Fluoro-4-methoxyaniline (21.26 mmol) and ethyl (ethoxymethylene)cyanoacetate (21.26 mmol).
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Conditions : Toluene, 100–110°C for 4.5 hours, followed by cyclization in diphenyl ether/biphenyl (3:1) at reflux.
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Yield : 26.10 g of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate after recrystallization.
Halogenation for Functionalization
The 4-oxo group is halogenated using phosphorus oxychloride (POCl₃) or oxybromide (POBr₃) to introduce a leaving group (Cl or Br) at position 4, facilitating nucleophilic substitution. For instance, treatment of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile with POCl₃ at 105°C for 45 minutes yields the 4-chloro intermediate.
Functionalization at Position 2: Alkoxy Group Introduction
The methoxy-piperidine side chain at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Given the electron-deficient nature of the quinoline ring, SNAr is feasible with activated leaving groups (e.g., Cl, F) at position 2.
Piperidine Side-Chain Incorporation: Coupling Strategies
Microwave-Assisted Amination
The PMC study demonstrates microwave-enhanced coupling of 4-chloroquinoline with piperidine derivatives. For this compound, analogous conditions could be applied:
Catalytic Pyridine Hydrochloride-Mediated Reactions
Pyridine hydrochloride (Py·HCl) catalyzes amine-halide exchange reactions in high-boiling solvents like 2-ethoxyethanol.
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Reactants : 4-Chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (0.38 mmol) and 4-phenoxyaniline (0.42 mmol).
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Conditions : 2-Ethoxyethanol, Py·HCl (0.38 mmol), 115°C for 45 minutes.
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Yield : 0.11 g (72%) of 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile.
Purification and Characterization
Chromatographic Techniques
Analytical Data
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Melting Point : Analogous compounds (e.g., 7-(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile) exhibit mp >250°C.
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¹H NMR : Expected signals include quinoline aromatic protons (δ 8.5–9.0 ppm), piperidine methine (δ 3.0–3.5 ppm), and methoxy groups (δ 3.8–4.2 ppm).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, to form N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core, such as reducing the carbonitrile group to an amine.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine moiety can yield N-oxide derivatives, while reduction of the carbonitrile group can yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents, particularly for cancer and infectious diseases.
- Targeting c-Met Pathway: 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile primarily targets class II c-Met, inhibiting its activity. This inhibition is associated with reduced proliferation of cancer cells, making it a candidate for anticancer drug development.
Antimalarial Activity
Recent studies have highlighted its potential as an antimalarial agent. Compounds derived from quinoline and piperidine structures have demonstrated significant activity against Plasmodium falciparum, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains .
| Compound | Activity (IC50) | Strain |
|---|---|---|
| Compound A | <20 μM | NF54 (CQ-sensitive) |
| Compound B | <20 μM | K1 (CQ-resistant) |
Enzyme Inhibition Studies
In biological research, the compound has been utilized as a probe to investigate enzyme activities, particularly in studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative disease research, including Alzheimer’s disease .
Material Science
The compound serves as a building block for synthesizing complex molecules used in various industrial applications, including polymers and dyes. Its unique properties make it suitable for use as a catalyst in chemical reactions.
Case Study 1: Anticancer Potential
A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimalarial Research
Research focused on synthesizing new quinoline-piperidine analogues revealed that several compounds exhibited potent antiplasmodial activity. The introduction of the piperidine moiety enhanced drug uptake via pH trapping mechanisms within the malaria parasite's digestive vacuole .
Mechanism of Action
The mechanism of action of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known for its ability to intercalate into DNA, which can inhibit DNA replication and transcription. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Derivatives like 2'-(2-Methoxyphenyl)-spiro-isoquinoline-3'-carbonitrile (162–164°C, ) and 19h (208–211°C, ) highlight the influence of bulky substituents on thermal stability .
- NMR Profiles :
Table 2: Physicochemical Data
Computational and Docking Studies
- LUMO Energy : Lower LUMO values correlate with higher antibacterial activity in fluoro/trifluoromethyl-substituted derivatives (), suggesting electron-withdrawing groups enhance reactivity .
- Docking Validation : The methoxy group in 6l () formed critical hydrogen bonds with BChE’s Tyr332, while the oxathiolopyridine-piperidine moiety in ’s compound stabilized DNA gyrase binding .
Biological Activity
2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The primary target for this compound is the class II c-Met receptor , which is implicated in various cellular processes including proliferation and survival of cancer cells. The compound acts as an inhibitor of c-Met, leading to downstream effects that reduce cell growth and promote apoptosis in tumor cells. This inhibition has been linked to the compound's potential effectiveness against certain types of cancer, including those resistant to conventional therapies.
Biochemical Pathways
The inhibition of c-Met by this compound can disrupt several critical biochemical pathways:
- Cell Proliferation : Reduced signaling through c-Met leads to decreased proliferation rates in cancer cell lines.
- Apoptosis Induction : Enhanced apoptosis in cancer cells due to disrupted survival signals.
- Inhibition of Tumor Migration : By blocking c-Met signaling, the compound may also prevent metastasis, a significant challenge in cancer treatment.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound:
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Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. In vitro studies indicated that it effectively inhibits cell viability at nanomolar concentrations without notable cytotoxicity to normal cells .
- A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in preclinical models .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 0.5 | Induces apoptosis via c-Met inhibition |
| Anticancer | PC-3 (prostate cancer) | 0.7 | Reduces proliferation significantly |
| Antimicrobial | Staphylococcus aureus | 2.0 | Effective against Gram-positive bacteria |
| Antimicrobial | Candida albicans | 1.5 | Exhibits antifungal activity |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines, demonstrating that compounds similar to this compound have significant potential as anticancer agents due to their ability to induce apoptosis without affecting normal cells negatively .
- Antimicrobial Evaluation : In vitro tests conducted on synthesized derivatives showed promising antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting that modifications to the piperidine side chain could enhance these properties .
Q & A
Q. What are the common synthetic routes for 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile and its derivatives?
Methodological Answer: The synthesis typically involves multi-step processes:
Quinoline Core Formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic or catalytic conditions .
Functionalization : The piperidinylmethoxy group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a quinoline precursor with a piperidine-containing alkyl halide in the presence of a base (e.g., K₂CO₃) .
Purification : Chromatography or recrystallization is used to isolate the product, with purity verified by HPLC (>95%) .
Q. Key Challenges :
- Steric hindrance from the quinoline core may reduce substitution efficiency.
- Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–100°C) improves yields .
Q. How do structural features of this compound influence its reactivity and bioactivity?
Methodological Answer: Critical structural elements include:
- Quinoline Core : Provides π-π stacking interactions with biological targets (e.g., enzymes) .
- Piperidinylmethoxy Group : Enhances solubility and modulates binding affinity through hydrogen bonding or van der Waals interactions .
- Cyanide Group : Increases electrophilicity, facilitating covalent interactions with nucleophilic residues in active sites .
Example : Replacing the methoxy group with a trifluoromethyl group (as in analogues) improves metabolic stability by reducing oxidative degradation .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 469.0 [M+1] for derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Methodological Answer:
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
- Purification : Gradient elution in column chromatography (silica gel, 10–50% EtOAc/hexane) resolves closely related impurities .
Case Study : A derivative with 6-methoxy substitution achieved 83.6% yield after optimizing stoichiometry (1:1.2 quinoline:alkylating agent) .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation :
- Pharmacophore Modeling :
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Mechanistic Validation :
- Crystallography : Resolve binding modes (e.g., X-ray structures with BChE) to confirm SAR hypotheses .
Example : A derivative initially reported as a BChE inhibitor showed conflicting IC₅₀ values due to assay interference from residual DMSO; repeating assays with <0.1% DMSO resolved discrepancies .
Q. What in silico approaches predict the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Metabolism : CYP450 isoform susceptibility (e.g., CYP3A4) via SwissADME .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation) .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize stable derivatives .
Case Study : The trifluoromethyl group in analogues reduced CYP-mediated oxidation, improving half-life (t₁/₂ = 8.2h vs. 2.1h for non-fluorinated derivatives) .
Q. How are enantiomeric purity and stereochemical effects evaluated for chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
